5-(3-Acetamidophenyl)thiophene-2-carboxylic acid
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Overview
Description
5-(3-Acetamidophenyl)thiophene-2-carboxylic acid: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an acetamido group attached to the phenyl ring, which is further connected to the thiophene ring through a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetamidophenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Paal-Knorr reaction , where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling. This method utilizes palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The choice of reagents and reaction conditions can be tailored to optimize yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetamidophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated and nitrated thiophene derivatives.
Scientific Research Applications
5-(3-Acetamidophenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-(3-Acetamidophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, contributing to its biological activity. The carboxylic acid group can undergo ionization, facilitating interactions with positively charged sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
5-(3-Acetamidophenyl)thiophene-2-carboxylic acid is unique due to the presence of the acetamido group, which imparts specific biological activities and enhances its potential as a drug candidate. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
618890-09-8 |
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Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
5-(3-acetamidophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO3S/c1-8(15)14-10-4-2-3-9(7-10)11-5-6-12(18-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
InChI Key |
QWMLIMBCNBKZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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